N-(3-Ethylcyclohexyl)thietan-3-amine
Description
N-(3-Ethylcyclohexyl)thietan-3-amine is a cyclohexylamine derivative featuring a thietane (three-membered sulfur-containing ring) substituted at the amine nitrogen. The ethyl group at the cyclohexane’s 3-position may influence steric and electronic properties, impacting solubility, reactivity, and intermolecular interactions.
Properties
Molecular Formula |
C11H21NS |
|---|---|
Molecular Weight |
199.36 g/mol |
IUPAC Name |
N-(3-ethylcyclohexyl)thietan-3-amine |
InChI |
InChI=1S/C11H21NS/c1-2-9-4-3-5-10(6-9)12-11-7-13-8-11/h9-12H,2-8H2,1H3 |
InChI Key |
YRMMOQOZXWTETO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC(C1)NC2CSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylcyclohexyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 3-mercaptoalkyl halides or sulfonates with cyclohexylamines. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylcyclohexyl)thietan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the thietane ring to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Lithium aluminum hydride; reactions are performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted amines, amides
Scientific Research Applications
N-(3-Ethylcyclohexyl)thietan-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of sulfur-containing heterocycles and other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of N-(3-Ethylcyclohexyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
The following table summarizes key structural differences between N-(3-Ethylcyclohexyl)thietan-3-amine and related compounds:
Key Observations:
- Cyclohexane vs. Linear Chains : The ethylcyclohexyl group in the target compound introduces rigidity compared to the flexible isopropoxyethyl chain in N-(2-Isopropoxyethyl)thietan-3-amine . This rigidity may reduce conformational flexibility, affecting binding affinity in biological systems.
- Aromatic vs.
Physicochemical and ADMET Properties
While experimental data for the target compound is lacking, inferences can be drawn from analogs:
- Drug-Likeness : Radar charts for thietan-3-amine hydrochloride (a related salt form) suggest moderate compliance with drug-like properties (e.g., molecular weight <500, logP <5) . However, the bulky cyclohexyl group in the target compound may push logP beyond ideal ranges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
